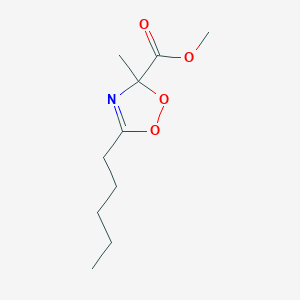
1-(2,4-Diaminophenoxy)ethanol; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diaminophenoxyethanol sulfate is an organic compound with the chemical formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its various applications in different fields, including its use as a corrosion inhibitor, bactericide, and antioxidant .
Vorbereitungsmethoden
2,4-Diaminophenoxyethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide. The synthetic route involves the following steps:
- Aniline and ethylene oxide are added to a reaction vessel in a 1:1 molar ratio.
- The mixture is stirred under suitable temperature conditions to facilitate the reaction.
- After the reaction is complete, the reaction mixture is extracted using an appropriate solvent.
- The product is then crystallized, filtered, and dried to obtain 2,4-diaminophenoxyethanol sulfate .
Analyse Chemischer Reaktionen
2,4-Diaminophenoxyethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4-Diaminophenoxyethanol sulfate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in pharmaceutical formulations.
Industry: Employed as a corrosion inhibitor in the steel industry to prevent metal corrosion
Wirkmechanismus
The mechanism of action of 2,4-diaminophenoxyethanol sulfate involves its interaction with molecular targets and pathways. In the context of its use as a hair dye ingredient, it acts as an oxidative dye precursor. When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds that impart color to the hair. The molecular targets include the hair fibers, where the dye molecules penetrate and bind to the hair structure .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminophenoxyethanol sulfate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol dihydrochloride: Similar in structure but differs in the counterion (chloride vs. sulfate).
4-Amino-2-hydroxyethylphenol: Another compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,4-diaminophenoxyethanol sulfate lies in its specific combination of functional groups and its sulfate counterion, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
C8H14N2O6S |
|---|---|
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
1-(2,4-diaminophenoxy)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c1-5(11)12-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-5,11H,9-10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
FBFCSRCNEPBFMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OC1=C(C=C(C=C1)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
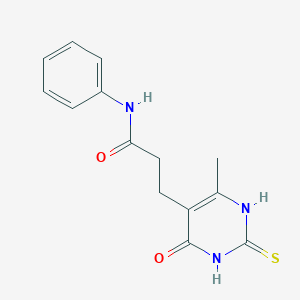
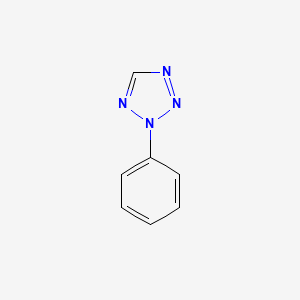
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
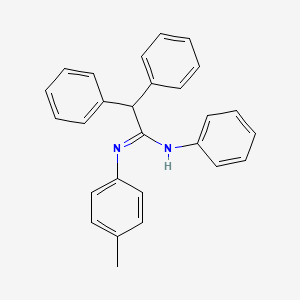



![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
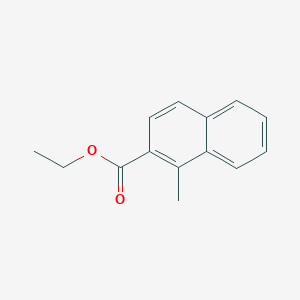

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

